molecular formula C18H15N3OS B2815862 3-(2-methylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888435-88-9

3-(2-methylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2815862
CAS No.: 888435-88-9
M. Wt: 321.4
InChI Key: MNTHOOIFOXFQBJ-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound featuring a pyrimidoindole core substituted with a 2-methylphenyl group at position 3 and a methylsulfanyl (SCH3) moiety at position 2. The methylsulfanyl group enhances lipophilicity, while the 2-methylphenyl substituent may influence steric interactions and binding affinity in biological systems.

Properties

IUPAC Name

3-(2-methylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-11-7-3-6-10-14(11)21-17(22)16-15(20-18(21)23-2)12-8-4-5-9-13(12)19-16/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTHOOIFOXFQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method involves the initial formation of the indole core through Fischer indolization, followed by the introduction of the pyrimido ring and subsequent functionalization with methylphenyl and methylsulfanyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing waste. Key steps would include the careful control of reaction parameters and the use of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

3-(2-methylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The pyrimido[5,4-b]indol-4-one core is highly modifiable. Key structural analogs include:

Compound Name Substituents (Position 2 / Position 3) Molecular Formula Molecular Weight Key Features Evidence ID
3-Phenyl-2-[(1-phenylethyl)sulfanyl]-3H,5H-pyrimido[5,4-b]indol-4-one Phenylethylsulfanyl (S-alkyl) / Phenyl C24H19N3OS 397.5 High lipophilicity (logP = 5.2), racemic mixture
3-(3-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-3H,5H-pyrimido[5,4-b]indol-4-one 3-Methylbenzylsulfanyl (S-benzyl) / 3-Methoxyphenyl C25H21N3O2S 443.5 Enhanced polarity (PSA = 33.1 Ų) due to methoxy group
3-(4-Chlorophenyl)-2-phenacylsulfanyl-3H,5H-pyrimido[5,4-b]indol-4-one Phenacylsulfanyl (S-acyl) / 4-Chlorophenyl C23H14ClN3O2S 439.9 Electron-withdrawing Cl substituent; potential bioactivity
3-(3-Methoxyphenyl)-2-(isopropylsulfanyl)-3H,5H-pyrimido[5,4-b]indol-4-one Isopropylsulfanyl (S-alkyl) / 3-Methoxyphenyl C21H19N3O2S 377.5 Moderate logP (4.7), reduced steric bulk
Target Compound: 3-(2-Methylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one Methylsulfanyl (S-methyl) / 2-Methylphenyl C19H15N3OS 333.4 Compact structure; balanced lipophilicity (predicted logP ~4.0) N/A

Notes:

  • S-alkyl vs.
  • Substituent Position : Electron-donating groups (e.g., 3-methoxy) enhance solubility, whereas electron-withdrawing groups (e.g., 4-chloro) may improve target binding .

Physicochemical Properties

  • Lipophilicity : The target compound’s methylsulfanyl group confers moderate lipophilicity (predicted logP ~4.0), intermediate between the highly lipophilic phenylethylsulfanyl analog (logP = 5.2 ) and the more polar isopropylsulfanyl derivative (logP = 4.7 ).
  • Solubility : The 2-methylphenyl group may reduce aqueous solubility compared to analogs with polar substituents (e.g., 3-methoxy ).
  • Hydrogen Bonding: Most analogs have 1–2 H-bond donors and 4–7 acceptors, influencing bioavailability .

Data Table: Key Attributes of Selected Analogs

Property Target Compound 3-Phenyl-2-Phenylethylsulfanyl 3-(3-Methoxyphenyl)-2-Benzylsulfanyl 3-(4-Chlorophenyl)-2-Phenacylsulfanyl
Molecular Weight 333.4 397.5 443.5 439.9
logP (Predicted/Experimental) ~4.0 5.2 3.5 (PSA = 33.1 Ų) 4.8
H-Bond Donors/Acceptors 1 / 4 1 / 4 1 / 5 1 / 6
Structural Flexibility Low (rigid core) Moderate (S-alkyl chain) High (S-benzyl) Moderate (S-acyl)

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